Silodrate anhydrous

Description

Properties

CAS No. |

128023-88-1 |

|---|---|

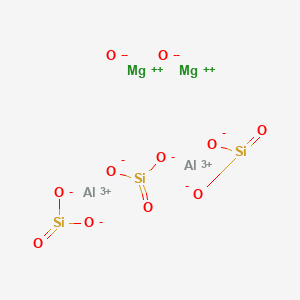

Molecular Formula |

Al2Mg2O11Si3 |

Molecular Weight |

362.82 g/mol |

IUPAC Name |

dialuminum;dimagnesium;dioxido(oxo)silane;oxygen(2-) |

InChI |

InChI=1S/2Al.2Mg.3O3Si.2O/c;;;;3*1-4(2)3;;/q2*+3;2*+2;5*-2 |

InChI Key |

SKNQDXLPTQGFOW-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Silodrate Anhydrous can be synthesized through several methods, including:

Sol-gel process: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to obtain the anhydrous form.

Chemical vapor deposition: This method involves the reaction of gaseous precursors at high temperatures to form the desired compound.

Combustion synthesis: This involves the exothermic reaction of metal nitrates with a fuel, resulting in the formation of the compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high purity and consistency. These methods often involve the use of advanced equipment and controlled reaction conditions to achieve the desired product quality .

Chemical Reactions Analysis

Acid-Base Reactions

Silodrate anhydrous acts as a potent antacid due to its ability to neutralize gastric acid. The reaction mechanism involves proton transfer from hydrogen ions (H⁺) to the silicate framework, forming water and neutral salts .

Key Reaction:

This reaction occurs rapidly in aqueous acidic environments, with the buffering capacity attributed to the coordinated metal ions (Mg²⁺, Al³⁺) within the silicate matrix .

Redox Reactions

The compound participates in redox processes, particularly in the presence of reactive biomolecules. For example:

-

Oxidation: Reacts with oxygen to form silicon and metal oxides .

-

Reduction: Hydrogen reduces silicate-bound metal ions, yielding elemental metals and silica.

Table 1: Redox Pathways of this compound

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | O₂ | MgO, Al₂O₃, SiO₂ | High temperature |

| Reduction | H₂ | Mg, Al, SiO₂ | Catalytic heating |

Source highlights similar redox behavior in silica particles, where surface-bound silyloxy radicals mediate electron transfer, leading to disulfide formation in thiol-containing compounds.

Hydration and Polymerization

Under aqueous conditions, this compound undergoes progressive hydration, forming hydroxylated silicate species (Q⁰(h)) that polymerize into dimers (Q¹) and longer chains (Q²) .

Key Stages:

-

Induction Phase: Initial dissolution releases Ca²⁺ and silicate ions.

-

Acceleration Phase: Formation of dimeric calcium silicate hydrate (C-S-H).

-

Deceleration Phase: Polymerization into longer silicate chains .

Figure 1: Hydration kinetics of this compound (adapted from )

Ion-Exchange Reactions

In acidic environments, Silodrate releases Mg²⁺ and Al³⁺ ions, which can complex with organic anions (e.g., carboxylates). For example:

Source demonstrates this behavior in synthetic magnesium silicate, where leaching of Mg²⁺ under low pH facilitates precipitation with anionic surfactants like sodium cocoyl glycinate.

Thermal Decomposition

At elevated temperatures (>600°C), Silodrate decomposes into stable oxides:

The high thermal stability of its silicate framework makes it suitable for high-temperature industrial applications .

Surface Reactivity

Silodrate’s surface-bound silyloxy radicals (Si-O- ) participate in radical-mediated reactions, such as hydrogen abstraction from organic compounds . This property is critical in catalytic and material science applications.

Example:

Compatibility with Organic Reagents

Scientific Research Applications

Silodrate Anhydrous has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst and reagent in various chemical reactions.

Biology: It is used in the preparation of biological samples and as a component in certain biological assays.

Medicine: It is used as an excipient in pharmaceutical formulations, particularly in antacid and digestive aid products.

Industry: It is used in the production of ceramics, glass, and other materials due to its thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of Silodrate Anhydrous involves its ability to neutralize acids and act as a buffering agent. It interacts with hydrogen ions to form water and neutral salts, thereby reducing acidity. This property makes it effective in treating conditions like acid indigestion and heartburn .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Chlorine Release Efficiency

| Compound | Available Chlorine (%) | Stability in Humid Conditions |

|---|---|---|

| NaDCC Anhydrous | 62.0–64.47 | High |

| NaDCC Dihydrate | 55.0–57.0 | Moderate |

| Calcium Hypochlorite | 65–70 | Low (hygroscopic) |

Source : JECFA specifications (2003) , experimental data .

Table 2: Heavy Metal Impurity Limits

| Compound | Lead (mg/kg) | Arsenic (mg/kg) |

|---|---|---|

| NaDCC Anhydrous | ≤2 | Not specified |

| Aluminium Sulfate | ≤5 | ≤3 |

| Orcinol Anhydrous | Not specified | Not specified |

Source : JECFA (2000, 2003) .

Q & A

What are the critical parameters for characterizing Silodrate anhydrous in experimental settings?

Methodological Answer:

Characterization should focus on physicochemical properties such as crystallinity (via XRD), thermal stability (DSC/TGA), and purity (HPLC or NMR). For anhydrous forms, moisture content analysis using Karl Fischer titration is essential to confirm the absence of hydrates . Comparative studies with hydrated counterparts can reveal structural differences impacting reactivity. Ensure compliance with pharmacopeial standards (e.g., USP/NF) for validation .

How can researchers resolve contradictions in this compound stability data across studies?

Methodological Answer:

Contradictions often arise from variations in experimental conditions (e.g., humidity, temperature). To address this:

- Replicate studies under controlled environments (e.g., gloveboxes for moisture-sensitive experiments).

- Perform meta-analyses of published data to identify outliers or methodological inconsistencies.

- Apply statistical tools (ANOVA, regression) to isolate variables affecting stability .

Cross-validation with independent techniques (e.g., FTIR for degradation products) is recommended .

What advanced techniques are suitable for studying this compound interactions with excipients?

Methodological Answer:

- Isothermal Microcalorimetry (IMC): Quantifies heat flow during interactions to detect incompatibilities.

- Solid-State NMR: Probes molecular-level interactions in formulations.

- High-Throughput Screening (HTS): Evaluates combinatorial effects of excipients under varying conditions.

Documentation must align with IMRaD structure, emphasizing reproducibility and raw data archiving .

How should researchers design experiments to assess this compound bioavailability in preclinical models?

Methodological Answer:

- In vitro dissolution studies: Simulate gastrointestinal conditions (pH, surfactants) using USP Apparatus II.

- Permeability assays: Utilize Caco-2 cell monolayers or PAMPA to predict absorption.

- Pharmacokinetic modeling: Integrate in vitro-in vivo correlation (IVIVC) to reduce animal testing.

Ensure ethical compliance and pre-register protocols to mitigate bias .

What methodologies validate the anhydrous nature of Silodrate in synthesized batches?

Methodological Answer:

- Dynamic Vapor Sorption (DVS): Measures hygroscopicity to confirm anhydrous behavior.

- Powder X-ray Diffraction (PXRD): Detects hydrate-specific peaks.

- Thermogravimetric Analysis (TGA): Validates absence of water loss events below decomposition temperatures.

Comparative data should be statistically analyzed (e.g., t-tests) against reference standards .

How can computational modeling enhance this compound formulation development?

Methodological Answer:

- Molecular Dynamics (MD): Predicts crystal lattice stability and solvent interactions.

- Quantitative Structure-Property Relationship (QSPR): Links molecular descriptors to solubility/melting points.

- Machine Learning (ML): Optimizes formulation parameters using historical datasets.

Validate models with experimental data and publish code/parameters for reproducibility .

What are best practices for handling discrepancies in this compound spectral data (e.g., IR, Raman)?

Methodological Answer:

- Baseline Correction: Preprocess spectra to eliminate noise (e.g., Savitzky-Golay filters).

- Multivariate Analysis: Apply PCA or PLS-DA to distinguish artifacts from true spectral features.

- Reference Libraries: Cross-check against databases like SDBS or NIST Chemistry WebBook.

Report raw and processed data transparently to enable peer validation .

用它!帮你看懂文献数据图,更好描述实验结果00:17

How to ensure methodological rigor in long-term stability studies of this compound?

Methodological Answer:

- ICH Guidelines: Follow Q1A(R2) for accelerated and real-time stability testing.

- Forced Degradation Studies: Expose samples to heat, light, and humidity to identify degradation pathways.

- Stability-Indicating Assays: Use HPLC-MS to track impurity profiles over time.

Data should be archived with metadata (e.g., storage conditions, instrument calibration logs) .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization.

- Design of Experiments (DoE): Optimize parameters (e.g., solvent ratio, cooling rate) via factorial designs.

- Quality-by-Design (QbD): Define critical quality attributes (CQAs) and control material attributes (CMAs).

Publish negative results to inform community-wide reproducibility efforts .

How to address ethical and reproducibility challenges in this compound research?

Methodological Answer:

- Data Transparency: Share raw datasets via repositories like Figshare or Zenodo.

- Pre-registration: Document hypotheses and protocols on platforms like OSF.

- Collaborative Validation: Engage multi-lab consortia to verify findings.

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.